{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester
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Overview
Description
The compound {2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester
is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
New derivatives of the benzo [de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo [de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular structure of a similar compound, methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate, has been studied . The compound has a monoclinic crystal structure with a molecular weight of 269.259 .Chemical Reactions Analysis
The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo [b]thiophen-3-one with the amine gave a series of imines and also the derivative . The reactions are accompanied by disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .Scientific Research Applications
Synthesis and Characterization in Organotin Chemistry :
- Organotin carboxylates based on amide carboxylic acids, including derivatives of 1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl, have been synthesized and characterized through methods like IR, NMR spectroscopy, and X-ray crystallography. These compounds show diverse molecular architectures and supramolecular structures, indicating their potential in materials science and coordination chemistry (Xiao et al., 2013).
Fluorescence Studies and Applications in Molecular Biology :
- Novel fluorophores, including derivatives of 1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl, have been synthesized and studied for their fluorescence properties. Such compounds have been used for labeling nucleosides and oligodeoxyribonucleotides, demonstrating good fluorescence signals and higher hybridization affinity. This suggests their potential use in molecular biology and bioimaging (Singh & Singh, 2007).
Solubility Studies in Supercritical Carbon Dioxide :
- Research on the solubilities of disperse azo dyes, including derivatives of 1,3-dioxo-1H-benzo[de]isoquinolin-2-yl, in supercritical carbon dioxide has been conducted. These studies are essential for understanding the applications of these compounds in industrial dyeing processes using eco-friendly solvents (Hojjati et al., 2008).
Applications in Organic Synthesis and Crystallography :
- The compound "Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate," a related derivative, has been synthesized and analyzed using crystallography. Such studies provide insights into the structural aspects of these compounds, useful in various organic synthesis applications (Chan et al., 2010).
Investigation in Polymer Science and Photophysics :
- Naphthalimide derivatives, including those containing the 1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl moiety, have been synthesized and characterized for their potential in polymer science. They exhibit properties like aggregation-enhanced emission and are of interest in the field of photophysics and materials science (Srivastava et al., 2016).
Potential in Antitumor Activities :
- Organotin carboxylates based on 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)acetic acid have been synthesized and studied for their luminescent properties and preliminary antitumor activities. This indicates their potential in medicinal chemistry and cancer research (Xiao et al., 2017).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, a similar compound, Scriptaid, is known to act as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are often used in cancer treatment.
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . It’s important to handle all chemicals with appropriate safety measures.
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-2-33-21(30)14-17-15-34-25(26-17)27-20(29)12-4-3-5-13-28-23(31)18-10-6-8-16-9-7-11-19(22(16)18)24(28)32/h6-11,15H,2-5,12-14H2,1H3,(H,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEOMNCNQDNIJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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